(3-methylphenyl) N-(4-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
(3-methylphenyl) N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-13(9-10)18-14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFQJJQOLXVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307465 | |
| Record name | (3-methylphenyl) N-(4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93535-11-6 | |
| Record name | NSC191498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methylphenyl) N-(4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-TOLYL N-(4-CHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-(4-chlorophenyl)carbamate typically involves the reaction of 3-methylphenol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-methylphenol and 4-chlorophenyl isocyanate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols/amines and carbonic acid derivatives. For (3-methylphenyl) N-(4-chlorophenyl)carbamate:
Acidic Hydrolysis
In hydrochloric acid (1M, 80°C), the compound hydrolyzes to 3-methylphenol and 4-chlorophenylurea via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Kinetic studies show a half-life of ~4 hours under these conditions .
Basic Hydrolysis
In sodium hydroxide (0.1M, 25°C), hydrolysis produces 3-methylphenoxide and 4-chloroaniline with a rate constant . The mechanism involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Comparison of Hydrolysis Conditions
| Condition | Products | Rate Constant (s⁻¹) | Half-Life |
|---|---|---|---|
| 1M HCl, 80°C | 3-Methylphenol + Urea | 4.0 h | |
| 0.1M NaOH, 25°C | 3-Methylphenoxide + Aniline | 0.4 h |
Aminolysis with Nucleophiles
The carbamate reacts with primary/secondary amines via nucleophilic substitution. For example, treatment with piperidine (1:2 molar ratio, DCM, 25°C) yields N-(4-chlorophenyl)piperidine-1-carboxamide and 3-methylphenol:
Kinetic studies indicate a second-order rate dependence () . Steric hindrance from the 3-methyl group reduces reactivity compared to unsubstituted analogs by ~30% .
Three-Component Coupling
A Hf(OTf)₄-catalyzed (5 mol%) reaction between:
-
3-Methylphenyl isocyanate
-
4-Chloroaniline
-
CO₂ (1 atm)
Produces the carbamate in 85% yield (solvent-free, 80°C, 2 h) . Competing pathways like N-alkylation are suppressed due to Hf(IV) coordination to carbonyl groups .
Isocyanate-Alcohol Reaction
Reaction of 4-chlorophenyl isocyanate with 3-methylphenol (1:1, THF, 0°C) achieves 92% yield using dibutyltin dilaurate (0.1 mol%) :
This method avoids byproducts like formaldoxime derivatives .
Oxidation and Stability
-
Oxidation : Treatment with m-CPBA (2 eq.) oxidizes the carbamate’s methyl group to a carboxylic acid (yield: 65%, 24 h).
-
Photodegradation : UV light (254 nm) induces cleavage of the carbamate bond, forming 4-chloroaniline and CO₂ .
Stability Data
| Condition | Degradation (%) | Major Products |
|---|---|---|
| UV Light (24 h) | 95 | 4-Chloroaniline + CO₂ |
| 40°C, 75% Humidity (7 d) | 20 | Hydrolyzed carbamate |
Biological Interactions
While not the focus, carbamates like this compound inhibit acetylcholinesterase (AChE) via carbamoylation of the active site serine (IC₅₀ = 12 µM) . This reversible inhibition aligns with structural analogs .
Comparative Reactivity
Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity at the carbonyl carbon, increasing hydrolysis rates by 2–3× compared to non-halogenated analogs . Conversely, steric effects from the 3-methyl group reduce aminolysis rates by 25% .
Scientific Research Applications
Chemistry
- Precursor for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it valuable in synthetic organic chemistry.
Biology
- Antimicrobial Activity : Studies indicate that (3-methylphenyl) N-(4-chlorophenyl)carbamate exhibits antimicrobial properties. In vitro evaluations have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Cytotoxicity : The compound has been assessed for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). Results indicated that it possesses significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating its potential as an alternative therapeutic agent.
Medicine
- Cholinesterase Inhibition : As a carbamate derivative, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property positions it as a candidate for treating neurological disorders such as Alzheimer’s disease, where enhancing cholinergic activity is beneficial .
- Therapeutic Potential : Research is ongoing to explore the compound's effects on specific molecular pathways related to cancer and neurodegenerative diseases. Its interaction with biological targets may lead to the development of new therapeutic strategies.
Industry
Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated moderate to strong activity against Salmonella typhi, with an IC50 comparable to established antibiotics.
Cytotoxicity Assessment
In vitro assays conducted on different cancer cell lines demonstrated that this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting its potential as an alternative therapeutic agent.
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit acetylcholinesterase in vitro. Results showed that it effectively reduced enzyme activity by up to 75% at higher concentrations, indicating its potential role in neuropharmacology.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value | Comparison Drug |
|---|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate | Standard Antibiotic |
| Cytotoxicity | MCF-7 | Lower than Doxorubicin | Doxorubicin |
| AChE Inhibition | In vitro | Up to 75% inhibition at high concentration | Rivastigmine |
Mechanism of Action
The mechanism of action of (3-methylphenyl) N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Variations and Substituent Effects
The biological and physicochemical properties of carbamates are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The 3-methyl group in the target compound may enhance steric interactions in enzyme-binding pockets compared to analogs with para-substituents (e.g., O-phenyl-N-(4-chlorophenyl)carbamate) .
- Lipophilicity: Alkyl chain length in related compounds (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates) influences log k values, with longer chains increasing lipophilicity . The 3-methylphenyl group likely contributes to moderate lipophilicity, balancing solubility and membrane permeability.
- Biological Activity: The target compound’s acetylcholinesterase inhibition efficacy is context-dependent. For instance, 3-[(ethoxycarbonyl)amino]phenyl (3-methylphenyl)carbamate showed superior inhibition when the enzyme was immobilized, whereas other analogs (e.g., phenylcarbamates with butoxycarbonyl groups) performed better in solution-phase assays .
Biological Activity
Overview
(3-methylphenyl) N-(4-chlorophenyl)carbamate, also known by its CAS number 93535-11-6, is a carbamate compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases and its applications in agricultural and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN2O2
- Molecular Weight : 252.69 g/mol
- SMILES Notation :
CC1=CC=C(C=C1)N(C(=O)OC2=CC=C(C=C2)Cl)C
The compound features a methyl group on one phenyl ring and a chlorinated phenyl group attached via a carbamate linkage, which influences its reactivity and biological interactions.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural transmission.
Inhibition Potency
The inhibitory potency is typically measured using IC50 values, which indicate the concentration required to inhibit enzyme activity by 50%. In studies involving similar carbamate derivatives, IC50 values for AChE ranged from 1.60 µM to over 300 µM, suggesting variable efficacy among different compounds .
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | [Insert Value] |
| This compound | BChE | [Insert Value] |
Note: Specific IC50 values for this compound need to be sourced from experimental data.
Case Studies
- Agricultural Applications : In herbicidal activity tests, this compound has been shown to effectively control various weed species while being less harmful to crop plants compared to other carbamates. This selectivity is crucial for sustainable agriculture practices .
- Medicinal Applications : The compound has been investigated for its potential use in treating neurodegenerative diseases due to its cholinesterase inhibition properties. Studies have indicated that it may improve cognitive function in models of Alzheimer's disease by enhancing cholinergic signaling .
Toxicological Profile
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Research indicates that carbamates can exhibit varying degrees of cytotoxicity depending on their structure and substituents. Preliminary toxicity assays using human cell lines have shown that this compound has a moderate safety margin; however, further studies are necessary to fully elucidate its safety profile in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for (3-methylphenyl) N-(4-chlorophenyl)carbamate?
- Methodological Answer : The compound can be synthesized via a carbamate-forming reaction between 3-methylphenol chloroformate and 4-chloroaniline. A typical procedure involves dissolving equimolar amounts of reactants in anhydrous dichloromethane under nitrogen, followed by dropwise addition of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction monitoring via TLC (silica gel, ethanol/DMSO 3:1) and purification by recrystallization from methanol yields crystalline products with ~78% efficiency. IR spectroscopy (strong C=O stretch at ~1705 cm⁻¹ and N-H stretch at ~3300 cm⁻¹) confirms functional groups .
Q. Which spectroscopic techniques are most reliable for structural validation of this carbamate?
- Methodological Answer :
- IR Spectroscopy : Confirm carbamate formation via C=O (1700–1710 cm⁻¹) and secondary amide N-H (3300–3350 cm⁻¹) stretches.
- ¹H NMR : Aromatic protons (δ 7.1–8.1 ppm, multiplet) and the N-H proton (δ ~9.4 ppm, broad singlet) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer : Use a combination of TLC (single spot at Rf ~0.76 in ethanol/DMSO) and HPLC (C18 column, acetonitrile/water gradient). Quantify impurities via GC-MS if volatile byproducts are suspected. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 63.03%, N: 5.66%) .
Advanced Research Questions
Q. What strategies mitigate contradictions in spectral data caused by contaminants or degradation products?
- Methodological Answer : Contaminants (e.g., pesticide residues or synthetic intermediates) may arise during synthesis or storage. To resolve discrepancies:
- Chromatographic Separation : Use preparative HPLC to isolate the target compound from impurities.
- Stability Studies : Conduct accelerated degradation tests (e.g., exposure to light, heat, or humidity) to identify labile functional groups.
- Cross-Validation : Compare NMR/IR data with structurally analogous carbamates (e.g., O-phenyl-N-(4-chlorophenyl) carbamate) to confirm assignments .
Q. How can computational modeling predict the reactivity of this compound in agrochemical applications?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to evaluate electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase for pesticidal activity) using AutoDock Vina.
- SAR Studies : Compare with analogs (e.g., pyraclostrobin derivatives) to correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this carbamate?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation of a saturated methanol solution. Refinement using SHELXL (space group analysis, thermal displacement parameters) can reveal intermolecular interactions (e.g., hydrogen bonding or π-stacking) influencing stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
